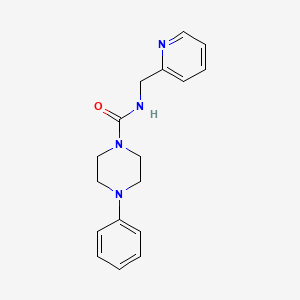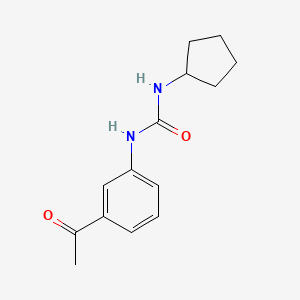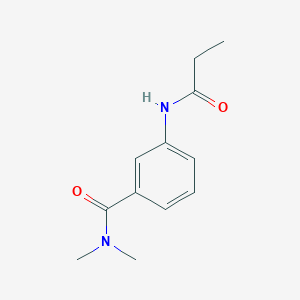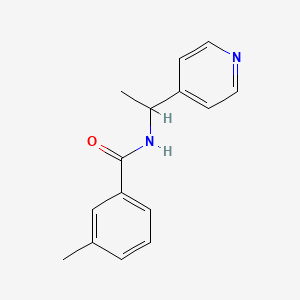
4-phenyl-N-(pyridin-2-ylmethyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-phenyl-N-(pyridin-2-ylmethyl)piperazine-1-carboxamide, also known as PIPER, is a compound that has gained attention in scientific research due to its potential therapeutic applications. PIPER is a member of the piperazine family of compounds and has been shown to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-phenyl-N-(pyridin-2-ylmethyl)piperazine-1-carboxamide is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress, and is a target for many antidepressant medications.
Biochemical and Physiological Effects
Studies have shown that 4-phenyl-N-(pyridin-2-ylmethyl)piperazine-1-carboxamide can modulate the activity of the serotonin 5-HT1A receptor, leading to changes in neurotransmitter release and neuronal activity. This has been associated with a range of biochemical and physiological effects, including anxiolytic and antidepressant effects, as well as changes in sleep patterns and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-phenyl-N-(pyridin-2-ylmethyl)piperazine-1-carboxamide in lab experiments is its ability to selectively target the serotonin 5-HT1A receptor, which can help to isolate the effects of this receptor from others in the brain. However, one limitation is that 4-phenyl-N-(pyridin-2-ylmethyl)piperazine-1-carboxamide has relatively low potency compared to other compounds and may require higher doses to achieve the desired effects.
Orientations Futures
There are several potential future directions for research on 4-phenyl-N-(pyridin-2-ylmethyl)piperazine-1-carboxamide. One area of interest is the development of more potent analogs of the compound that could be used in the treatment of anxiety and depression. Another direction is the investigation of 4-phenyl-N-(pyridin-2-ylmethyl)piperazine-1-carboxamide's effects on other receptors in the brain, which could lead to the development of new treatments for a range of neurological and psychiatric disorders. Finally, research could focus on the use of 4-phenyl-N-(pyridin-2-ylmethyl)piperazine-1-carboxamide in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of 4-phenyl-N-(pyridin-2-ylmethyl)piperazine-1-carboxamide involves a multi-step process that starts with the reaction of 2-chloropyridine with piperazine in the presence of a base. This is followed by the reaction of the resulting intermediate with phenyl isocyanate to form the final product.
Applications De Recherche Scientifique
4-phenyl-N-(pyridin-2-ylmethyl)piperazine-1-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to modulate the activity of certain receptors in the brain, such as the serotonin 5-HT1A receptor. This has led to investigations into the potential use of 4-phenyl-N-(pyridin-2-ylmethyl)piperazine-1-carboxamide in the treatment of anxiety and depression.
Propriétés
IUPAC Name |
4-phenyl-N-(pyridin-2-ylmethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c22-17(19-14-15-6-4-5-9-18-15)21-12-10-20(11-13-21)16-7-2-1-3-8-16/h1-9H,10-14H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNFNEKKLSGLLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-N-(pyridin-2-ylmethyl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[4-(Dimethylamino)phenyl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7461150.png)
![4-hydroxy-N-[(E)-(4-pyrrolidin-1-ylphenyl)methylideneamino]benzamide](/img/structure/B7461162.png)
![2-[[1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]benzimidazol-2-yl]amino]ethanol](/img/structure/B7461175.png)


![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-propoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7461192.png)


